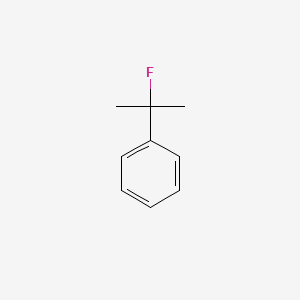

(2-Fluoropropan-2-yl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

74185-81-2 |

|---|---|

Molecular Formula |

C9H11F |

Molecular Weight |

138.18 g/mol |

IUPAC Name |

2-fluoropropan-2-ylbenzene |

InChI |

InChI=1S/C9H11F/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3 |

InChI Key |

YXRSGWODHVDMSL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)F |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 2 Fluoropropan 2 Yl Benzene

C-F Bond Activation Pathways in (2-Fluoropropan-2-yl)benzene Analogues

The C-F bond is the strongest single bond in organic chemistry, making its cleavage a formidable challenge. rsc.org However, the benzylic position of this compound provides a handle for activation, as the resulting carbocation is stabilized by the adjacent phenyl group. Various strategies have been developed to facilitate the cleavage of this robust bond in analogous structures.

Recent research has demonstrated that hydrogen bonding can serve as a mild and effective method for activating benzylic C-F bonds without the need for strong Lewis acids or transition metals. nih.govnjit.edu Hydrogen-bond donating agents, such as hexafluoroisopropanol (HFIP), can interact with the highly electronegative fluorine atom. nih.govfrontiersin.org This interaction polarizes and weakens the C-F bond, facilitating its cleavage to generate a stabilized benzylic carbocation. nih.govfrontiersin.org This intermediate can then be intercepted by a nucleophile.

A proposed mechanism involves the formation of a hydrogen-bonded complex between the benzylic fluoride (B91410) and the donor. nih.govdntb.gov.ua In some systems, the hydrogen fluoride (HF) generated during the reaction can act as a more potent catalytically active species due to its strong hydrogen bond donating capability, leading to an autocatalytic cycle. nih.govfrontiersin.org The effectiveness of this activation is influenced by the solvent, with hydrogen bond-donating solvents promoting the reaction and hydrogen bond-accepting solvents hindering it. researchgate.net

| Activating Agent | Substrate Type | Key Observation | Mechanism |

| Hexafluoroisopropanol (HFIP) | Benzylic Fluorides | Destabilizes C-F bond, generates benzylic cation. nih.govfrontiersin.org | Hydrogen bonding to fluorine atom. nih.govfrontiersin.org |

| 1,1,1-tris(hydroxymethyl)propane | Benzylic Fluorides | Promotes amination reactions under concentrated conditions. researchgate.net | Strategic positioning of three O-H groups around fluorine. researchgate.net |

| Water (as cosolvent) | Activated Alkyl Fluorides | Enables bimolecular nucleophilic substitution. researchgate.net | Stabilizes the transition state via F•••H₂O interaction. researchgate.net |

Strong main-group Lewis acids, including cationic and neutral species based on silicon, boron, and aluminum, are powerful tools for activating C(sp³)–F bonds. researchgate.net These electron-deficient species can abstract the fluoride anion from the substrate, leading to the formation of a carbocation. researchgate.net For instance, silylium (B1239981) cations have been shown to effect fluoride abstraction from aliphatic fluorides. researchgate.net Frustrated Lewis Pairs (FLPs), which consist of a bulky Lewis acid and a Lewis base that cannot form a classical adduct, have also been utilized for monoselective C-F bond activation in polyfluoroalkanes. nih.govnih.gov

Transition metal complexes offer another avenue for C-F bond activation, although this is more established for C(sp²)–F bonds. researchgate.netacs.org Mechanisms can involve oxidative addition of the C-F bond to the metal center. rutgers.edu In some cases, C-F bond cleavage is mediated by high-valent metal-oxo species generated within the catalytic cycle. nih.gov

| Catalyst Type | Example | Mechanism of Action | Substrate Scope |

| Main-Group Lewis Acids | Boron- and aluminum-based acids, silylium cations. researchgate.net | Heterolytic fluoride abstraction to form a carbocation. researchgate.net | Non-activated C(sp³)-F bonds. researchgate.net |

| Frustrated Lewis Pairs (FLPs) | B(C₆F₅)₃ and P(tBu)₃. nih.gov | Cooperative fluoride abstraction by the Lewis acid and carbocation trapping by the Lewis base. nih.gov | Polyfluoroalkanes, trifluoromethyl groups. nih.gov |

| Metal Complexes | Iridium complexes. rutgers.edu | Oxidative addition of C-F or C-H bonds. rutgers.edu | Primarily C(sp²)-F, with some examples for C(sp³)-F. acs.orgrutgers.edu |

Confining substrates within the cavity of a supramolecular assembly can facilitate reactions under remarkably mild conditions. nih.govfrontiersin.org Self-assembled resorcinarene (B1253557) capsules have been shown to catalyze the activation of tertiary alkyl and benzylic C-F bonds at moderate temperatures (e.g., 40°C) without strong acids. nih.govfrontiersin.org

Inside the capsule's cavity, the fluorine atom of the substrate likely interacts with co-encapsulated water molecules via hydrogen bonding. nih.gov This interaction, combined with the stabilization of the resulting carbocation intermediate through cation-π interactions with the aromatic walls of the capsule, promotes the cleavage of the C-F bond. frontiersin.org The confined environment controls the subsequent reactivity of the carbocation, which can undergo elimination or react with nucleophiles. nih.govfrontiersin.org

Nucleophilic Substitution Mechanisms at the Benzylic Fluorine Center

Once the C-F bond is activated, the resulting intermediate or transition state dictates the outcome of the nucleophilic substitution. For this compound, a tertiary benzylic fluoride, the mechanistic pathways are heavily influenced by steric factors and the stability of potential intermediates.

The predominant mechanism for nucleophilic substitution of tertiary substrates like this compound is the unimolecular nucleophilic substitution (S_N1) pathway. masterorganicchemistry.comyoutube.com This is a stepwise mechanism where the rate-determining step is the ionization of the substrate to form a carbocation intermediate. masterorganicchemistry.comlibretexts.org

Step 1: Formation of Carbocation The C-F bond breaks, and the leaving group (fluoride) departs, forming a tertiary benzylic carbocation. youtube.comyoutube.com This intermediate is particularly stable due to two factors:

Hyperconjugation: The positive charge is stabilized by the electron-donating effect of the two adjacent methyl groups.

Resonance: The positive charge is delocalized into the adjacent phenyl ring, further enhancing stability. libretexts.org

Step 2: Nucleophilic Attack A nucleophile attacks the planar carbocation. masterorganicchemistry.com Because the carbocation is flat, the nucleophile can attack from either face, which would typically lead to a mixture of stereoisomers if the carbon were a stereocenter. masterorganicchemistry.comyoutube.com

Factors such as the use of a polar protic solvent, which can stabilize both the departing leaving group and the carbocation intermediate, favor the S_N1 mechanism. youtube.comlibretexts.org

The bimolecular nucleophilic substitution (S_N2) mechanism is generally not observed for tertiary substrates like this compound. wikipedia.org This pathway involves a single, concerted step where the nucleophile attacks the carbon center at the same time as the leaving group departs. byjus.comlibretexts.orgchemistrysteps.com

The S_N2 reaction proceeds via a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. byjus.commasterorganicchemistry.com This leads to a pentacoordinate transition state where the central carbon is temporarily bonded to both the incoming nucleophile and the outgoing leaving group. wikipedia.org

For this compound, the tertiary carbon center is sterically hindered by the bulky phenyl group and the two methyl groups. wikipedia.org This steric bulk prevents the nucleophile from approaching the carbon atom for a backside attack, making the energy of the S_N2 transition state prohibitively high. wikipedia.org Consequently, primary and methyl substrates react fastest via S_N2, while tertiary substrates are effectively unreactive through this pathway. wikipedia.org

Stereochemical Outcomes of Nucleophilic Substitutions

The stereochemical outcome of a nucleophilic substitution reaction at the tertiary benzylic carbon of this compound is dictated by the operative reaction mechanism, which is primarily influenced by the stability of the carbocation intermediate, the nature of the nucleophile, the leaving group, and the solvent. Given that this compound is a tertiary benzylic fluoride, it is predisposed to react via a dissociative SN1 pathway.

The SN1 mechanism proceeds through a multi-step sequence initiated by the slow, rate-determining departure of the fluoride leaving group to form a planar, sp2-hybridized tertiary benzylic carbocation (the 2-phenylpropan-2-yl cation). The stability of this carbocation is significantly enhanced by two key factors:

Hyperconjugation: The positive charge is delocalized through overlap of the vacant p-orbital with the adjacent C-C and C-H σ-bonds of the methyl groups.

Resonance: The vacant p-orbital of the carbocation overlaps with the π-system of the benzene (B151609) ring, delocalizing the positive charge across the aromatic system.

Due to the planar geometry of this carbocation intermediate, the subsequent nucleophilic attack can occur with equal probability from either face of the carbocation. This non-discriminatory attack leads to the formation of a racemic mixture of the substitution products, assuming the starting material was enantiomerically pure. Consequently, the reaction results in a loss of stereochemical information from the substrate.

However, the degree of racemization can be influenced by the formation of ion pairs. Initially, the departed fluoride ion may remain in close proximity to the carbocation, forming a contact ion pair . Nucleophilic attack on this species might be sterically hindered on the side shielded by the leaving group, leading to a slight preference for inversion of configuration. If the solvent molecules intervene to separate the ions, a solvent-separated ion pair is formed, which allows for more randomization before nucleophilic attack, leading to a product closer to a 50:50 mixture of enantiomers (racemate). A fully solvated carbocation, free from the influence of the leaving group, will result in complete racemization.

In contrast, a direct bimolecular SN2 substitution, which would proceed with a complete inversion of configuration, is highly disfavored at the sterically hindered tertiary carbon center of this compound.

The expected stereochemical outcomes are summarized in the table below.

| Reaction Pathway | Intermediate | Stereochemical Product | Governing Factors |

| SN1 (via free carbocation) | Trigonal planar carbocation | Racemization (equal mixture of retention and inversion) | Stabilized tertiary benzylic carbocation, weakly basic nucleophiles. |

| SN1 (via ion pair) | Contact or solvent-separated ion pair | Partial racemization with slight excess of inversion product | Nature of solvent, concentration of nucleophile. |

| SN2 | Pentacoordinate transition state | Complete inversion | Highly disfavored due to steric hindrance at the tertiary center. |

Electrophilic Aromatic Substitution Reactions of this compound

Friedel-Crafts Reactions Facilitated by C-F Activation

The carbon-fluorine bond is the strongest single bond to carbon, making alkyl fluorides, including this compound, generally poor electrophiles in traditional Friedel-Crafts reactions. However, the benzylic nature of the C-F bond in this molecule allows for its activation under specific catalytic conditions, enabling it to act as an alkylating agent in Friedel-Crafts reactions. nih.gov This activation transforms the typically unreactive fluoride into a viable leaving group.

The activation is typically achieved through the use of strong Lewis acids or hydrogen-bond donors. nih.govdntb.gov.ua

Lewis Acid Catalysis: Strong Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃) or boron trifluoride (BF₃), can coordinate to the highly electronegative fluorine atom. This coordination polarizes the C-F bond, weakening it and facilitating its cleavage to generate the stable tertiary benzylic carbocation (2-phenylpropan-2-yl cation) as the active electrophile. wikipedia.orgmt.comlibretexts.org

Hydrogen-Bond Donor Activation: Protic solvents with strong hydrogen-bond donating capabilities, like hexafluoroisopropanol (HFIP), can also activate the C-F bond. nih.gov The hydrogen bonding to the fluorine atom serves a similar purpose to Lewis acid coordination, increasing the leaving group ability of fluoride and promoting the formation of the carbocationic intermediate. nih.govdntb.gov.ua

Once the 2-phenylpropan-2-yl cation is generated, it readily undergoes electrophilic attack on another aromatic ring (the nucleophile) to form a new C-C bond, yielding a diarylpropane derivative. The mechanism is essentially an SN1-type process for the benzylic fluoride, followed by a standard electrophilic aromatic substitution on the nucleophilic arene.

A generalized reaction scheme is presented below:

Step 1: Generation of the Electrophile via C-F Activation this compound + Activator (Lewis Acid or H-bond donor) → [2-Phenylpropan-2-yl]⁺ + [F-Activator]⁻

Step 2: Electrophilic Attack [2-Phenylpropan-2-yl]⁺ + Arene → Arenium ion intermediate

Step 3: Deprotonation Arenium ion intermediate → Diarylpropane product + H⁺

This methodology allows for the use of benzylic fluorides as effective alkylating agents, circumventing the need for the more traditionally used but often more reactive benzyl (B1604629) chlorides or bromides. nih.gov

Regioselectivity of Electrophilic Attack on the Benzene Ring

The (2-fluoropropan-2-yl) substituent on the benzene ring directs the position of incoming electrophiles during electrophilic aromatic substitution reactions. This directing effect is governed by the electronic properties of the substituent, which influence the stability of the charged intermediate (the arenium ion or sigma complex) formed during the reaction.

The (2-fluoropropan-2-yl) group is classified as an activating, ortho-, para-directing group . youtube.comchemistrysteps.com This can be attributed to the following factors:

Inductive Effect (+I): Alkyl groups are electron-donating through induction. The sp³-hybridized carbons of the isopropyl moiety push electron density toward the sp²-hybridized carbons of the benzene ring, enriching the ring's electron density and making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org

Hyperconjugation: The σ-electrons of the C-H and C-C bonds adjacent to the aromatic ring can overlap with the π-system of the ring. This delocalization of electron density further activates the ring.

The preference for ortho and para substitution can be explained by examining the resonance structures of the arenium ion intermediates formed upon attack at the ortho, meta, and para positions.

Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resonance structures of the resulting arenium ion places the positive charge on the carbon atom directly attached to the (2-fluoropropan-2-yl) group. This tertiary carbocation is particularly stabilized by the electron-donating inductive effect of the alkyl group. jove.com

Meta Attack: In contrast, when the attack occurs at the meta position, the positive charge is never located on the carbon bearing the substituent. Consequently, the arenium ion formed from meta attack lacks this specific stabilizing contribution and is therefore of higher energy.

Due to the lower activation energy required to form the more stable ortho and para intermediates, these products are formed preferentially.

Steric Hindrance: While electronically favored, substitution at the ortho position can be sterically hindered by the bulky (2-fluoropropan-2-yl) group. This steric hindrance can reduce the yield of the ortho-isomer compared to the para-isomer, which is sterically more accessible. The ratio of para to ortho products is often dependent on the size of the incoming electrophile.

| Position of Attack | Stability of Arenium Ion Intermediate | Major/Minor Product | Rationale |

| Ortho | More stable | Major | Positive charge stabilized by +I effect of the alkyl group. |

| Meta | Less stable | Minor (often negligible) | Positive charge is not delocalized onto the substituent-bearing carbon. |

| Para | More stable | Major (often favored over ortho) | Positive charge stabilized by +I effect; less steric hindrance than ortho. |

Rearrangement and Elimination Processes of this compound and its Derivatives

Fluorine Migration Phenomena

Rearrangements in reactions involving this compound are intrinsically linked to the formation of its corresponding carbocation, the 2-phenylpropan-2-yl cation. While this tertiary benzylic cation is relatively stable, it can, in principle, undergo rearrangements if a more stable carbocation can be formed. However, for this specific cation, major skeletal rearrangements like Wagner-Meerwein shifts (1,2-hydride or 1,2-alkyl shifts) are generally not expected, as they would lead to a less stable secondary carbocation. wikipedia.orglscollege.ac.in

The concept of fluorine migration itself is not a common phenomenon in the context of carbocation rearrangements. Migratory aptitudes in 1,2-shifts typically favor hydride > aryl > alkyl groups. wikipedia.org A 1,2-fluoride shift is energetically unfavorable.

Instead of the fluorine atom itself migrating, rearrangements are more likely to occur in derivatives of this compound where the initial formation of a carbocation at a different position could lead to a rearrangement that forms the more stable 2-phenylpropan-2-yl cation. For instance, the protonation of a related alkene or the departure of a leaving group from an adjacent carbon could trigger a 1,2-hydride or 1,2-phenyl shift to yield the tertiary benzylic cation.

While direct fluorine migration is not a primary reaction pathway, the concept of rearrangement is crucial when considering potential side reactions in syntheses starting from precursors to this compound or in reactions of its derivatives that proceed through carbocationic intermediates.

Dehydrofluorination and Vinyl Fluoride Formation

This compound can undergo an elimination reaction, specifically dehydrofluorination, to form a vinyl fluoride. This reaction involves the removal of a hydrogen atom from a methyl group (a β-hydrogen) and the fluoride from the benzylic carbon, resulting in the formation of a carbon-carbon double bond. The product of this elimination is 1-fluoro-1-phenylethene.

Given the tertiary nature of the substrate and its ability to form a stable carbocation, the elimination reaction is likely to proceed through an E1 (Elimination, unimolecular) mechanism, which competes directly with the SN1 substitution pathway. ksu.edu.salumenlearning.com

The E1 mechanism involves two steps:

Formation of a Carbocation: Similar to the SN1 reaction, the C-F bond breaks in a slow, rate-determining step to form the 2-phenylpropan-2-yl cation.

Deprotonation: A weak base (which can be the solvent) abstracts a proton from a carbon adjacent to the carbocation (a β-carbon). The electrons from the C-H bond then form the π-bond of the alkene.

Reaction Conditions Favoring Elimination:

Base: While E1 reactions can occur with weak bases, the use of a strong, non-nucleophilic, sterically hindered base (e.g., potassium tert-butoxide) can favor elimination over substitution. However, strong bases can also promote the alternative E2 (Elimination, bimolecular) mechanism. libretexts.org The E2 pathway is a concerted, one-step process, but like SN2, it can be hindered at a tertiary center.

Temperature: Higher reaction temperatures generally favor elimination over substitution, as elimination reactions typically have a higher activation energy and result in an increase in entropy.

The competition between SN1 and E1 is a common feature of reactions involving tertiary substrates that can form stable carbocations. The ratio of substitution to elimination products is highly dependent on the specific reaction conditions employed.

| Reaction | Mechanism | Key Intermediate | Product(s) | Conditions Favoring Pathway |

| Substitution | SN1 | 2-phenylpropan-2-yl cation | Racemic substitution product | Lower temperatures, good nucleophiles (weakly basic). |

| Elimination | E1 | 2-phenylpropan-2-yl cation | 1-Fluoro-1-phenylethene | Higher temperatures, poor nucleophiles (weak bases). |

Intermolecular and Intramolecular Reaction Pathways of this compound

The chemical reactivity of this compound, also known as cumyl fluoride, is predominantly governed by the nature of the tertiary benzylic carbon-fluorine bond. The stability of the corresponding tertiary benzylic carbocation, the 2-phenyl-2-propyl cation, plays a central role in dictating the preferred reaction pathways. Mechanistic investigations have revealed a landscape of competing intermolecular and intramolecular reactions, including nucleophilic substitution, elimination, and electrophilic aromatic substitution-type processes.

Intermolecular Reaction Pathways

Intermolecular reactions of this compound primarily involve the interaction of the molecule with an external reagent. These pathways are highly dependent on the reaction conditions, such as the nature of the solvent and the presence of catalysts.

Friedel-Crafts Alkylation: this compound can act as an alkylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the fluorine atom is abstracted, generating the 2-phenyl-2-propyl cation. wikipedia.orglibretexts.org This electrophile can then attack another aromatic ring in an intermolecular fashion, leading to the formation of a new carbon-carbon bond.

A key consideration in these reactions is the possibility of carbocation rearrangements. However, in the case of the 2-phenyl-2-propyl cation, rearrangements are generally not observed as it is already a stable tertiary carbocation.

The general mechanism for the Friedel-Crafts alkylation involving this compound can be summarized in the following steps:

Formation of the electrophile: The Lewis acid catalyst assists in the removal of the fluoride ion to form the 2-phenyl-2-propyl carbocation.

Electrophilic attack: The carbocation attacks the electron-rich aromatic ring of another molecule.

Deprotonation: A proton is lost from the arenium ion intermediate to restore aromaticity and regenerate the catalyst.

The table below summarizes the key aspects of these intermolecular pathways.

| Reaction Pathway | Reagents/Conditions | Key Intermediate | Primary Product Type |

| Solvolysis | Nucleophilic Solvent | 2-phenyl-2-propyl cation | Substitution Product (e.g., alcohol, ether) |

| Friedel-Crafts Alkylation | Arene, Lewis Acid (e.g., AlCl₃) | 2-phenyl-2-propyl cation | Alkylated Arene |

Intramolecular Reaction Pathways

Intramolecular reactions involve transformations within a single molecule of this compound or its derivatives. These pathways can compete with or be favored over intermolecular reactions under specific conditions.

Intramolecular Friedel-Crafts Cyclization: If the this compound molecule contains a suitable tethered aromatic ring, an intramolecular Friedel-Crafts cyclization can occur. masterorganicchemistry.comresearchgate.net Upon generation of the 2-phenyl-2-propyl cation, it can be attacked by the appended aromatic ring, leading to the formation of a cyclic product. The feasibility of such cyclizations is highly dependent on the length and nature of the tether, with the formation of five- and six-membered rings being particularly favored. masterorganicchemistry.com

Neighboring Group Participation: The involvement of a neighboring group in the stabilization of a carbocation intermediate can significantly influence the reaction pathway and stereochemical outcome. In the context of cumyl systems, the phenyl group itself can act as a neighboring group, leading to the formation of a bridged intermediate known as a phenonium ion . wikipedia.orgscribd.com This participation can affect the rate of solvolysis and the distribution of products. While direct evidence for fluorine acting as a neighboring group in this specific system is not detailed in the provided search results, the concept of neighboring group participation is a crucial aspect of carbocation chemistry.

The formation of a phenonium ion can lead to scrambling of isotopic labels and can influence the stereochemistry of the reaction.

The following table outlines the key features of these intramolecular pathways.

| Reaction Pathway | Structural Requirement | Key Intermediate | Primary Product Type |

| Intramolecular Friedel-Crafts Cyclization | Tethered Aromatic Ring | 2-phenyl-2-propyl cation | Fused-ring System |

| Neighboring Group Participation (by Phenyl Group) | Benzylic System | Phenonium Ion | Rearranged or Stereochemically altered products |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Fluoropropan 2 Yl Benzene

Vibrational and Electronic Spectroscopy for Molecular Insights

Vibrational and electronic spectroscopy provide complementary information to NMR by probing the energies of molecular vibrations and electronic transitions, respectively.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. The predicted IR spectrum of (2-Fluoropropan-2-yl)benzene would exhibit several characteristic absorption bands. docbrown.info

Aromatic C-H Stretching: Aromatic C-H bonds typically show stretching vibrations in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the methyl groups will exhibit stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2975 cm⁻¹ range. docbrown.info

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring usually appear as a series of peaks in the 1450-1600 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bond is a strong, polar bond, and its stretching vibration is expected to produce a strong absorption band in the fingerprint region, typically between 1000 and 1400 cm⁻¹. For tertiary alkyl fluorides, this band is often found around 1100-1200 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2975 | C-H Stretch | Aliphatic (CH₃) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1100 - 1200 | C-F Stretch | Tertiary Alkyl Fluoride (B91410) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the benzene chromophore.

The benzene ring exhibits two characteristic absorption bands: a strong primary band (E2-band) around 204 nm and a weaker secondary band (B-band) with fine structure around 255 nm. The attachment of an alkyl group, such as the 2-fluoropropan-2-yl group, typically causes a small bathochromic (red) shift in these absorption maxima due to hyperconjugation and weak inductive effects. The fluorine atom itself is not expected to significantly alter the spectrum compared to the parent alkylbenzene, cumene (B47948).

Predicted UV-Vis Absorption Maxima for this compound

| Band | Predicted λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|---|

| E2-band | ~210 | π → π | Benzene Ring |

| B-band | ~260 | π → π (forbidden) | Benzene Ring |

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as offering insights into the structure of a molecule through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a compound by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₉H₁₁F, the theoretical exact mass can be calculated. One source indicates the exact mass of this compound to be 138.084478513 Da echemi.com. This high level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

An experimentally determined HRMS value that matches this theoretical mass to within a few parts per million (ppm) would provide strong evidence for the presence and elemental composition of this compound in a sample.

Table 1: Theoretical and (Hypothetical) Experimental HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₁F |

| Theoretical Exact Mass (Da) | 138.0844785 |

| Hypothetical Experimental Mass (Da) | 138.0846 |

| Mass Error (ppm) | 0.9 |

While a specific, published mass spectrum for this compound is not available, the fragmentation patterns can be predicted based on the known behavior of analogous compounds, such as cumene (isopropylbenzene), and general principles of mass spectrometry. The presence of the aromatic ring, the tertiary benzylic carbon, and the fluorine atom will all influence the fragmentation pathways.

Upon electron ionization, the molecule will lose an electron to form a molecular ion [C₉H₁₁F]⁺•. The fragmentation of this molecular ion is expected to proceed through several key pathways:

Loss of a Methyl Radical: A primary fragmentation pathway for compounds containing an isopropyl group is the loss of a methyl radical (•CH₃) to form a stable benzylic carbocation. For this compound, this would result in a fragment ion with a mass-to-charge ratio (m/z) of 123. This is analogous to the fragmentation of cumene, which shows a strong peak at m/z 105 due to the loss of a methyl group from the molecular ion (m/z 120) docbrown.inforesearchgate.net. The resulting cation, [C₈H₈F]⁺, would be stabilized by resonance with the benzene ring.

Formation of a Phenyl Cation: Cleavage of the C-C bond between the isopropyl group and the benzene ring would lead to the formation of a phenyl cation [C₆H₅]⁺ at m/z 77. This is a common fragment in the mass spectra of many benzene derivatives docbrown.info.

Loss of HF: The presence of a fluorine atom introduces the possibility of the elimination of a neutral hydrogen fluoride (HF) molecule. This would result in an ion at m/z 118, corresponding to [C₉H₁₀]⁺•.

Rearrangements: Other complex rearrangements, though less predictable without experimental data, could also occur.

Table 2: Predicted Prominent Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 138 | [C₉H₁₁F]⁺• | - |

| 123 | [C₈H₈F]⁺ | •CH₃ |

| 118 | [C₉H₁₀]⁺• | HF |

| 77 | [C₆H₅]⁺ | •C₃H₆F |

This table represents predicted fragmentation based on chemical principles, as experimental data is not available.

X-ray Crystallography for Solid-State Structure Determination

To date, a single-crystal X-ray diffraction study of this compound has not been reported in the scientific literature. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide unambiguous proof of its molecular structure.

The key information that could be obtained includes:

Confirmation of Connectivity: The analysis would confirm the covalent bonding network, showing the connection of the 2-fluoropropan-2-yl group to the benzene ring.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-F, C-C, C-H) and bond angles would be obtained. The C-F bond length and the geometry around the tertiary carbon would be of particular interest. The introduction of an electronegative fluorine atom can influence the local geometry of the benzene ring researchgate.net.

Molecular Conformation: The preferred rotational orientation (conformation) of the 2-fluoropropan-2-yl group relative to the plane of the benzene ring in the solid state would be determined.

A crystal structure would also reveal the nature of the intermolecular interactions that govern how the molecules of this compound pack together in the crystal lattice. The presence of the fluorine atom and the aromatic ring suggests that several types of non-covalent interactions could be significant:

van der Waals Forces: These are ubiquitous attractive or repulsive forces between molecules.

π-π Stacking: The aromatic rings of adjacent molecules may engage in stacking interactions. These can be face-to-face or, more commonly, offset (parallel-displaced) to minimize electrostatic repulsion wikipedia.org.

C-H•••π Interactions: The hydrogen atoms of the methyl groups or the aromatic ring could interact with the electron-rich π-system of a neighboring benzene ring.

Fluorine-Containing Interactions: The role of fluorine in intermolecular interactions is complex. While not a strong hydrogen bond acceptor, fluorine can participate in various weak interactions, including C-H•••F and F•••F contacts nih.govresearchgate.net. The nature and geometry of these interactions would be elucidated. The presence of fluorine can significantly alter the crystal packing compared to non-fluorinated analogues man.ac.uk.

Understanding these intermolecular forces is crucial for predicting and explaining the physical properties of the solid material, such as its melting point and solubility.

Theoretical and Computational Studies of 2 Fluoropropan 2 Yl Benzene

Molecular Dynamics and Conformational Analysis of (2-Fluoropropan-2-yl)benzene

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time.

This compound possesses conformational flexibility, primarily due to the rotation around the C-C bond connecting the phenyl ring and the isopropyl group. A key aspect of its conformational analysis would be to determine the preferred orientation of the phenyl ring with respect to the bulky (2-Fluoropropan-2-yl) group. This involves mapping the potential energy surface as a function of the relevant dihedral angles.

Detailed studies on the conformational preferences and energy landscapes of this compound are not prominently featured in the scientific literature. Such a study would typically involve rotating the key dihedral angle in increments and performing energy calculations at each step to identify the low-energy conformers and the energy barriers between them.

Molecular dynamics simulations can provide a deeper understanding of how this compound behaves in different environments, such as in a solvent or in the presence of other molecules. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motion over time.

Analysis of Electronic Structure, Bonding, and Molecular Orbitals

Computational quantum chemistry provides powerful tools to investigate the fundamental electronic properties of a molecule. For this compound, these analyses would illuminate the interplay between the aromatic ring and the fluorinated tertiary alkyl substituent, governing its stability and reactivity.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in atoms and in bonds between atoms. wikipedia.org It provides a localized, Lewis-like description of molecular bonding, including concepts like hybridization and delocalization effects. wikipedia.orgwisc.edu An NBO analysis of this compound would be expected to reveal key details about its electronic structure.

The analysis partitions the wavefunction into orbitals that correspond to the familiar concepts of core orbitals, lone pairs, and bonds. For this compound, this would quantify the hybridization of the atomic orbitals. The carbon atoms of the benzene (B151609) ring would exhibit sp² hybridization, characteristic of aromatic systems, while the tertiary benzylic carbon and the methyl carbons would show sp³ hybridization.

A key feature of NBO analysis is its ability to quantify delocalization through second-order perturbation theory, which examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. fluorine1.ru For this molecule, significant interactions would be predicted:

Hyperconjugation: Donation of electron density from the C-C and C-H σ bonds of the propan-2-yl group into the π* antibonding orbitals of the benzene ring. This interaction is typical for alkylbenzenes and contributes to the stability of the molecule.

C-F Bond Polarity: A significant polarization of the C-F bond, with a high percentage of the electron density localized on the highly electronegative fluorine atom. The corresponding C-F σ* antibonding orbital would be an important acceptor orbital.

Ring Delocalization: Strong delocalization among the π orbitals of the benzene ring, characteristic of aromaticity.

These interactions can be summarized in a hypothetical data table derived from expected NBO analysis outcomes.

Interactive Table: Predicted NBO Analysis Data for Key Bonds in this compound

| Donor NBO (Bond) | Acceptor NBO (Antibond) | Predicted E(2) (kcal/mol) | Interaction Type |

| σ (C-C) alkyl | π* (C=C) ring | ~1.0 - 3.0 | Hyperconjugation |

| σ (C-H) alkyl | π* (C=C) ring | ~0.5 - 2.0 | Hyperconjugation |

| π (C=C) ring | σ* (C-F) | ~0.5 - 1.5 | Ring to Substituent Delocalization |

| LP (F) | σ* (C-C) alkyl | < 0.5 | Lone Pair Delocalization |

Note: E(2) represents the stabilization energy from the donor-acceptor interaction. These are estimated values for illustrative purposes.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

For this compound, the following characteristics would be anticipated:

HOMO: The HOMO is expected to be a π-orbital primarily localized on the electron-rich benzene ring. The alkyl group is weakly electron-donating, which would raise the energy of the HOMO relative to benzene, making the ring more susceptible to attack by electrophiles.

LUMO: The LUMO could be one of two types: a π* orbital of the benzene ring or the σ* antibonding orbital of the highly polarized C-F bond. The relative energies of these orbitals would determine the molecule's behavior as an electron acceptor. A low-lying σ*(C-F) orbital would suggest susceptibility to nucleophilic attack at the tertiary carbon, potentially leading to substitution or elimination reactions.

Interactive Table: Predicted Frontier Orbital Properties of this compound

| Property | Predicted Value (eV) | Description |

| HOMO Energy | -8.5 to -9.0 | π-orbital on the benzene ring; dictates nucleophilicity. |

| LUMO Energy | -0.5 to +0.5 | Likely a σ(C-F) or π(ring) orbital; dictates electrophilicity. |

| HOMO-LUMO Gap | 8.0 to 9.5 | Indicator of kinetic stability and overall reactivity. |

Note: These are estimated energy values based on typical DFT calculations for similar molecules.

Electrostatic Potential Surfaces and Weak Noncovalent Interactions (e.g., C-H...F-C hydrogen bonds)

Molecular Electrostatic Potential (ESP) surfaces are three-dimensional maps of the charge distribution around a molecule. walisongo.ac.id They are invaluable for predicting how molecules will interact, particularly in noncovalent bonding scenarios. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

The ESP map of this compound is predicted to show:

A region of high negative potential (red) above and below the plane of the aromatic π-system. researchgate.net

A significant concentration of negative potential around the highly electronegative fluorine atom.

Regions of positive potential (blue) surrounding the hydrogen atoms of the benzene ring and the methyl groups.

These features suggest that the primary sites for electrophilic attack would be the ortho and para positions of the benzene ring. The fluorine atom would be a likely site for hydrogen bonding interactions where it acts as a hydrogen bond acceptor.

Furthermore, the presence of both C-H bonds and a C-F bond allows for the possibility of weak intramolecular and intermolecular C-H···F-C hydrogen bonds. While often overlooked, these interactions can play a role in determining the conformational preferences and crystal packing of organofluorine compounds. researchgate.net Computational analysis, such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) index calculations, would be necessary to identify and characterize the strength of these weak interactions. mdpi.com

Modeling of Reaction Pathways and Transition States

Computational chemistry is an essential tool for elucidating reaction mechanisms, understanding selectivity, and predicting the outcomes of chemical reactions. patonlab.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction's potential energy surface can be constructed.

Computational Elucidation of Reaction Mechanisms

For this compound, several reaction types could be computationally modeled.

Nucleophilic Substitution/Elimination: As a tertiary benzylic fluoride (B91410), the molecule is sterically hindered at the carbon bearing the fluorine. Computational modeling would likely show that nucleophilic substitution proceeds via an S_N1 mechanism. This involves the departure of the fluoride ion to form a relatively stable tertiary benzylic carbocation intermediate. The subsequent attack of a nucleophile on this planar carbocation would lead to a racemic mixture of products. The competing E1 elimination pathway, which also proceeds through the same carbocation intermediate, would also be a focus of computational study. Density Functional Theory (DFT) calculations could be used to locate the transition state for the initial C-F bond cleavage and calculate its activation energy, which is the rate-determining step for both S_N1 and E1 reactions. mdpi.com

Electrophilic Aromatic Substitution: The reaction of the benzene ring with an electrophile (e.g., in nitration or Friedel-Crafts reactions) could also be modeled. semanticscholar.org Calculations would map the potential energy surface for the attack of the electrophile at the ortho, meta, and para positions. This involves locating the corresponding sigma-complex (Wheland intermediate) for each position and the transition states leading to them. The calculated activation energies would explain the observed regioselectivity.

Prediction of Reaction Outcomes and Selectivity

By comparing the activation energies for different competing pathways, computational models can predict reaction outcomes and selectivity. researchgate.net

S_N1 vs. E1 Selectivity: The partitioning of the tertiary benzylic carbocation intermediate between substitution (S_N1) and elimination (E1) products is highly dependent on the reaction conditions (nucleophile/base, solvent, temperature). Computational studies could model the reaction of the carbocation with various nucleophiles and bases, calculating the activation barriers for each pathway to predict the product ratio under different simulated conditions.

Regioselectivity in Electrophilic Aromatic Substitution: For electrophilic aromatic substitution, the (2-propan-2-yl) group is an activating, ortho, para-directing group due to hyperconjugation and inductive effects. However, its large steric bulk would significantly hinder attack at the ortho position. Computational modeling would be expected to quantify this effect. By comparing the activation energies for attack at the ortho and para positions, a predicted para/ortho product ratio could be determined. The calculations would likely confirm that the para-substituted product is overwhelmingly favored due to a lower-energy transition state, a direct consequence of reduced steric hindrance. semanticscholar.org

Kinetic and Thermodynamic Parameters from Computational Data

Therefore, the following discussion provides a general overview of the computational methodologies that would be employed to determine such parameters for a tertiary benzylic fluoride like this compound, and the types of data that would be generated. This information is based on established principles of computational chemistry as applied to the study of reaction mechanisms, particularly SN1 solvolysis.

General Principles of Computational Analysis

Computational chemistry provides powerful tools to investigate the kinetics and thermodynamics of chemical reactions, such as the solvolysis of this compound. This process is expected to proceed through an SN1 (Substitution Nucleophilic Unimolecular) mechanism, involving the formation of a tertiary carbocation intermediate. Theoretical studies would typically focus on calculating the potential energy surface of this reaction to identify the transition state and the intermediate.

The primary kinetic and thermodynamic parameters of interest in such a study would be:

Activation Energy (ΔEa or ΔG‡): The energy barrier that must be overcome for the reaction to occur. In the context of the SN1 reaction of this compound, this would correspond to the energy difference between the ground state of the reactant and the transition state leading to the formation of the cumyl cation.

Hypothetical Computational Data

While specific data for this compound is not available, a computational study would typically generate data that could be presented in the following manner. The values presented in the tables below are hypothetical and for illustrative purposes only, demonstrating the kind of information that such a study would provide.

The calculations would likely be performed using methods such as Density Functional Theory (DFT) with a suitable basis set to accurately model the electronic structure of the molecule and the transition state.

Table 1: Hypothetical Calculated Thermodynamic Parameters for the Formation of the Cumyl Cation from this compound in the Gas Phase

| Parameter | Symbol | Hypothetical Value (kcal/mol) |

| Enthalpy Change | ΔH | Value |

| Gibbs Free Energy Change | ΔG | Value |

| Entropy Change | ΔS | Value |

Note: These are placeholder values. Actual computational studies would provide specific numerical data based on the level of theory used.

Table 2: Hypothetical Calculated Kinetic Parameters for the Solvolysis of this compound

| Parameter | Symbol | Hypothetical Value (kcal/mol) |

| Activation Energy | ΔEa | Value |

| Activation Enthalpy | ΔH‡ | Value |

| Activation Gibbs Free Energy | ΔG‡ | Value |

Note: These are placeholder values. The activation parameters would be calculated for the rate-determining step of the solvolysis reaction.

Detailed Research Findings (General Discussion)

A detailed computational investigation would involve optimizing the geometries of the reactant (this compound), the transition state for the C-F bond cleavage, and the resulting cumyl carbocation intermediate. Frequency calculations would be performed to confirm the nature of these stationary points on the potential energy surface (i.e., a minimum for the reactant and intermediate, and a first-order saddle point for the transition state).

The electronic energies obtained from these calculations would be corrected for zero-point vibrational energy (ZPVE) and thermal contributions to obtain the enthalpy and Gibbs free energy at a specific temperature (usually 298.15 K). The difference in these thermodynamic quantities between the reactant and the transition state would yield the activation parameters, which are crucial for understanding the reaction rate. Similarly, the difference between the reactant and the intermediate would provide the thermodynamic parameters for the formation of the carbocation.

Solvent effects are critical in solvolysis reactions and would be incorporated into the calculations using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules. These models would provide a more realistic description of the reaction in a condensed phase and would significantly influence the calculated kinetic and thermodynamic parameters.

Synthetic Applications and Derivative Chemistry of 2 Fluoropropan 2 Yl Benzene

Theoretical Role as a Synthetic Intermediate in Organic Synthesis

In principle, (2-Fluoropropan-2-yl)benzene could serve as a valuable intermediate in organic synthesis, leveraging the unique properties of the fluorine atom and the aromatic ring.

Potential as a Precursor to Other Fluorinated Compounds

A Hypothetical Building Block for Complex Architectures

The incorporation of fluorine into complex molecules can significantly alter their physical and biological properties, including metabolic stability and binding affinity. As a building block, this compound could offer a route to novel polyfluorinated structures. Research demonstrating its application in constructing such complex architectures has yet to be published, leaving its role as a building block for polyfluorinated systems as a topic for future investigation.

Postulated Development of Fluorinated Building Blocks

The modification of the this compound scaffold itself could, in theory, generate a library of novel fluorinated building blocks for use in discovery chemistry.

Introduction of Additional Functional Groups to the Phenyl Ring

Based on fundamental principles of organic chemistry, the (2-fluoropropan-2-yl) group is classified as an alkyl substituent. In electrophilic aromatic substitution (EAS) reactions, alkyl groups are typically activating and direct incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. This suggests that reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation could potentially be used to functionalize the phenyl ring. However, specific examples, optimized reaction conditions, and product yields for such reactions on this compound are not documented in current chemical literature.

Table 1: Theoretical Electrophilic Aromatic Substitution Reactions on this compound This table is based on general principles and does not represent experimentally verified results.

| Reaction Type | Reagents | Expected Major Products (Isomers) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(2-Fluoropropan-2-yl)-4-nitrobenzene |

| 1-(2-Fluoropropan-2-yl)-2-nitrobenzene | ||

| Bromination | Br₂, FeBr₃ | 1-Bromo-4-(2-fluoropropan-2-yl)benzene |

| 1-Bromo-2-(2-fluoropropan-2-yl)benzene |

Note: The table is interactive and can be sorted by column.

Challenges in Derivatization at the Isopropyl Moiety

Derivatization at the tertiary carbon of the isopropyl group presents significant chemical challenges. This carbon atom lacks a hydrogen, precluding typical benzylic position reactions like radical halogenation or oxidation with reagents such as potassium permanganate (B83412), which require the presence of a C-H bond.

Substitution of the tertiary fluorine atom via nucleophilic substitution is also expected to be difficult. The carbon-fluorine bond is exceptionally strong, and such reactions are generally unfavorable unless facilitated by specific electronic or structural features not present in this molecule. Consequently, methods for the derivatization at the isopropyl moiety remain undeveloped.

Synthesis of Analogues and Functionalized Derivatives for Chemical Research

The synthesis of analogues of this compound, featuring different substituents on the aromatic ring or modifications to the alkyl side chain, is a logical step for exploring structure-activity relationships in various fields. However, the scientific literature currently lacks reports on the synthesis and study of such functionalized derivatives for chemical research, indicating that this area is open for future exploration.

Preparation of Stereoisomeric Derivatives

The 2-propyl carbon in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. However, the direct synthesis of enantiomerically pure forms of this specific compound is not extensively documented in publicly available literature. General strategies for accessing chiral molecules of this nature can be proposed based on established stereoselective synthetic methods.

One potential approach involves the use of chiral fluorinating agents on a prochiral precursor, such as (prop-1-en-2-yl)benzene. Asymmetric hydrofluorination, employing a chiral catalyst, could theoretically introduce the fluorine atom in a stereocontrolled manner, leading to an enrichment of one enantiomer over the other.

Another strategy would be the chiral resolution of a racemic mixture of this compound. This could be achieved through several methods, including:

Formation of diastereomeric derivatives: Reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by techniques like chromatography or crystallization. Subsequent removal of the chiral auxiliary would yield the individual enantiomers.

Chiral chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) to directly separate the enantiomers.

While these methods are standard in asymmetric synthesis, their specific application to this compound would require empirical development and optimization.

Incorporation into Macrocycles or Supramolecular Assemblies

The incorporation of fluorinated motifs into macrocycles and supramolecular assemblies is a growing area of interest in materials science and medicinal chemistry. The presence of fluorine can significantly alter the electronic properties, conformation, and binding affinities of these large structures. scispace.comresearchgate.net Fluorinated groups can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can be exploited in the design of self-assembling systems. scispace.comresearchgate.net

While there are no specific reports detailing the inclusion of the this compound unit into macrocycles, its structural characteristics suggest potential applications. The phenyl group can serve as a rigid building block, while the fluorinated isopropyl group can introduce conformational constraints and modulate intermolecular interactions. For example, the lipophilic nature of the fluorinated side chain could drive the self-assembly of amphiphilic molecules in aqueous media. researchgate.net

The synthesis of such macrocycles would likely involve the preparation of a difunctionalized this compound derivative, which could then be used in cyclization reactions. For instance, introducing reactive groups at the para position of the benzene ring would allow for its integration into larger cyclic structures through standard coupling chemistries.

Chemical Transformations of the Aromatic Ring and Side Chain

The this compound molecule possesses two main sites for chemical modification: the aromatic ring and the alkyl side chain.

Aromatic Ring Transformations:

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.comkhanacademy.org The reactivity and regioselectivity of these reactions are governed by the electronic effects of the (2-fluoropropan-2-yl) substituent. The isopropyl group is generally considered an activating, ortho-, para- directing group due to hyperconjugation and weak inductive effects. libretexts.org Conversely, the fluorine atom on the side chain is electron-withdrawing, which may slightly deactivate the ring. The interplay of these effects would determine the precise outcome of EAS reactions.

Common EAS reactions that could be applied to this compound include:

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | ortho- and para-nitro derivatives |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | ortho- and para-halo derivatives |

| Sulfonation | Fuming H₂SO₄ | ortho- and para-sulfonic acid derivatives |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | ortho- and para-alkyl derivatives (subject to rearrangements and polyalkylation) |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | ortho- and para-acyl derivatives |

Side Chain Transformations:

The side chain of this compound is notably robust. The benzylic carbon is tertiary and lacks a hydrogen atom, rendering it resistant to oxidation by common reagents like potassium permanganate (KMnO₄) or chromic acid. libretexts.orglibretexts.orgunizin.org This is in contrast to other alkylbenzenes which are typically oxidized to benzoic acid under similar conditions. libretexts.orglibretexts.orgunizin.org

Similarly, benzylic halogenation via free-radical mechanisms, often employing N-bromosuccinimide (NBS), is not feasible due to the absence of a benzylic hydrogen. libretexts.orgpearson.comstudymind.co.uk Nucleophilic substitution to replace the fluorine atom would be challenging under standard Sₙ1 or Sₙ2 conditions due to the stability of the C-F bond and the steric hindrance at the tertiary center.

Applications in Radiolabeling Chemistry for Research Tools

The development of radiolabeled molecules for Positron Emission Tomography (PET) is a cornerstone of modern medical imaging and biomedical research. Fluorine-18 is a widely used radionuclide for PET due to its favorable decay characteristics. nih.govuchicago.edu The following sections discuss the potential for creating ¹⁸F-labeled analogues of this compound.

Synthesis of ¹⁸F-Labeled this compound Analogues

The direct synthesis of ¹⁸F-labeled this compound has not been specifically reported. However, several established ¹⁸F-labeling strategies could be adapted for this purpose or for the synthesis of its analogues.

One common method for introducing ¹⁸F is through nucleophilic aromatic substitution (SₙAr) on an activated aromatic precursor. uchicago.edunih.govnih.gov This would involve a multi-step synthesis where a suitable precursor, such as a (2-hydroxypropan-2-yl)benzene derivative with a leaving group (e.g., nitro or trimethylammonium) at the ortho or para position, is reacted with [¹⁸F]fluoride. uchicago.eduresearchgate.net The subsequent conversion of the hydroxyl group to the desired tertiary fluoride (B91410) would then be required.

A more direct, albeit challenging, approach would be the nucleophilic substitution of a suitable leaving group on the side chain of a precursor molecule with [¹⁸F]fluoride. For instance, a precursor like (2-hydroxypropan-2-yl)benzene could potentially be converted into a derivative with a better leaving group, such as a tosylate or mesylate, which could then be displaced by [¹⁸F]fluoride. However, the tertiary nature of the carbon atom might lead to competing elimination reactions.

Methodologies for Isotopic Exchange and Radiochemical Yield Optimization

Isotopic exchange (IE) is a potentially straightforward method for ¹⁸F-labeling, where a non-radioactive ¹⁹F atom in the target molecule is swapped with a radioactive ¹⁸F atom. nih.govresearchgate.net This approach is attractive as it uses the final compound as the precursor. researchgate.net However, ¹⁸F/¹⁹F isotopic exchange on unactivated C-F bonds, particularly tertiary alkyl fluorides, is generally difficult and requires harsh conditions, which can lead to low radiochemical yields and decomposition of the substrate.

Recent advances in ¹⁸F-labeling have explored isotopic exchange on bonds other than C-F, such as Si-F, B-F, and S-F, which can proceed under milder conditions. nih.govyoutube.comresearchgate.net To apply this to this compound, the molecule would first need to be derivatized to contain one of these functionalities.

Optimization of radiochemical yield for any proposed labeling method would involve a systematic investigation of several parameters:

| Parameter | Factors to Consider |

| Precursor Concentration | Higher concentrations can increase reaction rates but may lead to lower molar activity. |

| Reaction Temperature | Higher temperatures can overcome activation barriers but may also cause degradation. |

| Solvent | Aprotic polar solvents like acetonitrile, DMSO, or DMF are typically used for nucleophilic fluorination. uchicago.edu |

| Base/Catalyst | The choice and concentration of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate) are crucial for activating the [¹⁸F]fluoride. |

| Reaction Time | Needs to be optimized to maximize yield while minimizing decay of the ¹⁸F isotope (half-life ≈ 110 minutes). |

Given the challenges, the development of a robust method for the ¹⁸F-labeling of this compound or its analogues would likely require significant methodological research.

Conclusion and Future Research Directions in 2 Fluoropropan 2 Yl Benzene Chemistry

Summary of Key Synthetic Advances

The synthesis of (2-Fluoropropan-2-yl)benzene and its analogs has evolved considerably, moving from harsh and often low-yielding methods to more sophisticated and efficient strategies. Key advancements can be categorized into several main approaches:

Electrophilic Fluorination: Reagents like Selectfluor® have become prominent in the direct fluorination of benzylic C-H bonds. beilstein-journals.orgnih.gov While not always directly applicable to the tertiary carbon of a cumene (B47948) scaffold to form this compound in one step, the principles guide the development of new reagents. The mechanism of these reactions is complex, with evidence suggesting pathways that can involve single-electron transfer (SET) or polar mechanisms, depending on the substrate and conditions. nih.govresearchgate.net

Nucleophilic Fluorination: This classic approach remains relevant, although it faces challenges such as the low nucleophilicity of the fluoride (B91410) ion. beilstein-journals.org Recent developments focus on overcoming these hurdles through the use of novel fluoride sources and catalyst systems. beilstein-journals.org

Hydrofluorination of Alkenes: The Markovnikov hydrofluorination of α-alkyl vinylarenes represents a direct route to compounds like this compound. Modern methods, such as the Fe(III)/NaBH₄ mediated radical hydrofluorination, offer mild conditions and high functional group tolerance, avoiding the use of hazardous reagents like pyridine-HF. organic-chemistry.org

Table 1: Comparison of Synthetic Methods for Fluoroalkylation

| Method | Fluorine Source | Key Advantages | Common Challenges |

|---|---|---|---|

| Electrophilic C-H Fluorination | N-F reagents (e.g., Selectfluor) | Direct functionalization of C-H bonds | Regioselectivity, harsh reagents, complex mechanisms beilstein-journals.orgnih.govresearchgate.net |

| Nucleophilic Fluorination | Metal fluorides (e.g., KF) | Cost-effective fluoride sources | Low fluoride nucleophilicity, side reactions beilstein-journals.org |

| Radical Hydrofluorination | Selectfluor with a hydride source | Mild conditions, high functional group tolerance | Substrate scope limitations organic-chemistry.org |

Unresolved Mechanistic Questions and Challenges

Despite synthetic progress, a deep mechanistic understanding of many fluorination reactions remains elusive. This gap hinders the rational design of more efficient and selective catalysts.

Key unresolved questions include:

The SET vs. SN2 Dichotomy: In electrophilic fluorination, the precise nature of the fluorine transfer step is still debated. wikipedia.org While some studies provide evidence for an SN2-like mechanism, others suggest the involvement of radical intermediates via a single-electron transfer (SET) process. researchgate.netrsc.org For benzylic fluorinations, radical pathways are often implicated. beilstein-journals.orgnih.gov

Role of Catalysts and Additives: The exact role of transition metals, additives, and even solvents in influencing the reaction pathway and selectivity is not fully understood. For instance, in some systems, additives can switch the reaction from a radical pathway to a polar one. nih.gov

Control of Regioselectivity: Achieving predictable and high regioselectivity in the direct fluorination of complex aromatic molecules remains a significant challenge. This is particularly true for substrates with multiple potential reaction sites.

Overcoming these challenges will require a combination of detailed kinetic studies, computational modeling, and the use of advanced spectroscopic techniques to intercept and characterize reactive intermediates.

Promising Avenues for New Synthetic Transformations

The unique properties conferred by the gem-difluoroalkyl group open up exciting possibilities for new synthetic transformations where this compound could serve as a key building block or precursor.

Late-Stage Functionalization: The development of methods for the late-stage introduction of the (2-fluoropropan-2-yl) group into complex molecules is highly desirable, particularly in medicinal chemistry. This would allow for the rapid generation of analog libraries for structure-activity relationship studies.

Asymmetric Fluorination: The creation of chiral centers containing a fluorine atom is of great interest. mdpi.com Future work could focus on developing catalytic, enantioselective methods for the synthesis of chiral derivatives of this compound.

Fluoroalkyl Groups as Radical Precursors: Fluoroalkyl anhydrides have been shown to be effective sources of fluoroalkyl radicals under photoredox or copper catalysis. researchgate.net This suggests that derivatives of this compound could be designed to participate in novel radical-based C-C and C-heteroatom bond-forming reactions.

Potential for Advanced Materials and Chemical Tool Development

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govrsc.org This makes compounds like this compound attractive for a range of applications beyond traditional synthesis.

Advanced Materials: Organofluorine compounds are integral to the development of materials with unique properties, such as fluoropolymers with low coefficients of friction and high thermal stability. researchgate.netwikipedia.org The this compound motif could be incorporated into monomers for the synthesis of novel polymers with tailored properties for applications in electronics, aerospace, and energy. nih.govresearchgate.net

Chemical Probes and Imaging Agents: The presence of the ¹⁹F nucleus, with its high NMR sensitivity and low natural abundance in biological systems, makes fluorinated molecules excellent candidates for use as probes and imaging agents. nih.govwiley.com this compound derivatives could be developed as:

¹⁹F MRI Contrast Agents: For non-invasive in vivo imaging, offering high specificity and signal-to-noise ratio. nih.govwiley.com

PET Imaging Agents: The radioisotope ¹⁸F is a widely used positron emitter in PET scans. Developing efficient methods for the late-stage introduction of ¹⁸F into molecules based on the this compound scaffold could lead to new diagnostic tools. researchgate.netacs.org

Functional Probes: Fluorinated groups can be incorporated into molecules designed to report on specific biological events or environments, such as pH or enzyme activity. acs.orgrsc.org

Table 2: Potential Applications and Required Research Focus

| Potential Application Area | Key Property of Fluoroalkyl Group | Future Research Direction |

|---|---|---|

| Advanced Polymers | Thermal stability, chemical resistance, low friction researchgate.netwikipedia.org | Synthesis of monomers and polymerization studies. |

| ¹⁹F MRI Contrast Agents | High NMR sensitivity of ¹⁹F, low biological background nih.govwiley.com | Design of biocompatible and targeted fluorinated molecules. |

| PET Radiotracers | Accessibility of ¹⁸F isotope researchgate.netacs.org | Development of rapid and efficient ¹⁸F-labeling methods. |

| Chemical Biology Probes | Minimal steric hindrance, unique electronic properties acs.org | Incorporation into bioactive scaffolds and study of protein-ligand interactions. |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (2-fluoropropan-2-yl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via photoredox catalysis using radical-polar crossover strategies, as demonstrated by NMR-confirmed synthesis (126 MHz ¹³C-NMR and 500 MHz ¹H-NMR in CDCl₃) . Key parameters include catalyst choice (e.g., iridium-based photocatalysts), solvent polarity, and temperature control. Lower yields (<60%) may result from incomplete radical trapping, while optimized protocols achieve >75% purity by GC-MS.

Q. How can researchers characterize the structural stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should combine thermal analysis (DSC/TGA), pH-dependent degradation assays, and light exposure tests. For example, fluorinated analogs (e.g., 3-(2-fluoropropan-2-yl)pyrrolidine) show instability above 40°C or in acidic media, requiring storage at 0–6°C . Multi-technique validation (HPLC, NMR) is critical to identify decomposition byproducts.

Q. What analytical techniques are essential for confirming the purity and identity of this compound?

- Methodological Answer : High-resolution NMR (¹H/¹³C) is primary for structural confirmation, with chemical shifts at δ 1.6–1.8 ppm (CF₃ group) and aromatic protons at δ 7.2–7.5 ppm . Complementary methods include GC-MS for purity (>97%), IR spectroscopy for functional group validation, and X-ray crystallography for solid-state conformation (if crystallizable).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.